2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Description

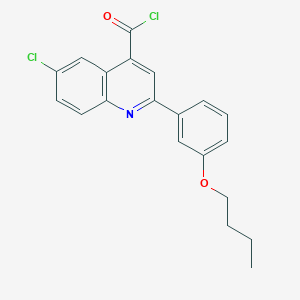

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a butoxy-substituted phenyl ring at position 2 and a chlorine atom at position 6 of the quinoline core. The 4-carbonyl chloride group renders it reactive as an acylating agent, suitable for synthesizing amides or esters.

Properties

IUPAC Name |

2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(22)24)16-11-14(21)7-8-18(16)23-19/h4-8,10-12H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYISGJRPHISOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201059 | |

| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-44-4 | |

| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3-butoxyphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, a widely used method for biaryl bond formation.

- A mixture of 8-chloro-4-bromoquinoline (1.0 equiv), 3-butoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), S-Phos ligand (2 mol%), and LiOH (4.0 equiv) in 1,4-dioxane/water (4:1 v/v) is stirred at 80°C under N₂ for 30 minutes.

- Post-reaction, the mixture is extracted with ethyl acetate, purified via silica-gel chromatography, and triturated with Et₂O to yield the biaryl intermediate.

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 30 minutes |

| Catalyst System | Pd(OAc)₂/S-Phos |

Friedel-Crafts Acylation for Quinoline Core Functionalization

The quinoline backbone is functionalized at the 4-position using Friedel-Crafts acylation.

- A solution of 8-chloroquinoline in dichloromethane is treated with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) at 0°C. The mixture is stirred for 2 hours, quenched with ice-water, and extracted to isolate 4-acetyl-8-chloroquinoline.

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Conditions | 0°C, AlCl₃ catalysis |

Chlorination and Oxidation Steps

- The 8-chloro substituent is introduced via electrophilic aromatic substitution using Cl₂ gas or SOCl₂ in the presence of Lewis acids like FeCl₃.

Oxidation to Carbonyl Chloride :

- The 4-acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by treatment with thionyl chloride (SOCl₂) to form the carbonyl chloride.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | 65% |

| Chlorination | SOCl₂, reflux, 2h | 89% |

Alternative Pathway: One-Pot Bromination and Functionalization

A modified approach adapts bromination strategies for quinoline derivatives:

- 2-(3-Butoxyphenyl)quinoline is treated with TMSBr (3.5 equiv) in CH₃NO₂ at 60°C for 1 hour to yield 4-bromo-8-chloroquinoline, which is subsequently converted to the carbonyl chloride.

| Parameter | Value |

|---|---|

| Yield (Bromination) | 81% |

| Solvent | Nitromethane |

Key Considerations:

- Catalyst Efficiency : Pd(OAc)₂/S-Phos enables high yields in Suzuki coupling due to enhanced steric and electronic effects.

- Functional Group Compatibility : The butoxyphenyl group’s electron-donating nature facilitates electrophilic substitution at the quinoline 4-position.

- Purity : Final products are typically purified via silica-gel chromatography, with trituration in Et₂O enhancing crystallinity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Oxidized and Reduced Quinoline Derivatives: Resulting from oxidation and reduction reactions.

Coupled Products: Formed from coupling reactions, leading to complex organic molecules.

Scientific Research Applications

Overview

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound notable for its unique structure, which combines a quinoline core with a butoxyphenyl group and a carbonyl chloride functional group. This compound has gained attention in various fields, including chemistry, biology, medicine, and industry, due to its diverse applications and potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through methods like the Skraup synthesis or Friedländer synthesis.

- Introduction of the Butoxyphenyl Group : This is often done via Friedel-Crafts alkylation.

- Formation of the Carbonyl Chloride Group : This step usually involves converting a carboxylic acid to a carbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitution and coupling reactions like Suzuki-Miyaura coupling.

Biology

- Antimicrobial and Anticancer Properties : Research has indicated that compounds with similar structures exhibit significant biological activities, including antimicrobial effects against various pathogens and potential anticancer properties. For instance, quinoline derivatives have been studied for their ability to inhibit bacterial growth and cancer cell proliferation .

Medicine

- Pharmaceutical Intermediate : The compound is explored as a potential therapeutic agent due to its unique chemical structure, which allows it to interact with specific molecular targets. Its carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the development of advanced materials and specialty chemicals. Its reactivity makes it suitable for various chemical processes and formulations.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinoline derivatives in pharmacology:

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research has shown that quinoline derivatives can inhibit cancer cell growth by interacting with specific signaling pathways involved in cell proliferation .

- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase has been explored for its potential use in treating cognitive disorders .

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The quinoline core may interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Chlorine Position Variants

- 8-Chloro Analog: Example: 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride (sc-320561, QY-7289) The chlorine at position 8 (vs. This positional shift may alter solubility due to differences in dipole moments .

Phenyl Substituent Variations

- 4-Butoxyphenyl Analog: Example: 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (QY-3952) The para-butoxy group on the phenyl ring increases electron-donating resonance effects compared to the meta-substituted target compound. This could stabilize the carbonyl chloride intermediate during reactions .

- Methoxy vs. Butoxy: Example: 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride Methoxy’s smaller size and stronger electron-donating capacity (via resonance) may accelerate acylation reactions compared to the bulkier butoxy group, which primarily donates electrons inductively .

Functional Group Replacements

- Methyl/Ethyl vs. Chlorine: Example: 2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride (sc-320558) Replacing chlorine with methyl reduces electrophilicity at the quinoline core, making the compound less reactive in nucleophilic substitution but more lipophilic . Ethyl-substituted analogs (e.g., sc-320723) exhibit similar trends but with increased steric bulk .

Purity and Commercial Availability

All Combi-Blocks analogs (e.g., QY-9203, QY-7289) are 95% pure, consistent with industry standards for synthetic intermediates. Santa Cruz Biotechnology compounds (e.g., sc-320561, sc-320723) are priced at $150 per 100 mg, reflecting comparable production costs despite structural differences .

Data Table: Key Structural and Commercial Attributes

Research Implications

- Reactivity: The 6-chloro substituent enhances electrophilicity compared to methyl/ethyl analogs, favoring nucleophilic acyl substitution.

- Synthetic Applications : Para-substituted butoxy variants (e.g., QY-3952) may offer better regioselectivity in coupling reactions due to symmetric electron distribution .

Biological Activity

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈ClN₂O₂

- Molecular Weight : Approximately 374.27 g/mol

- Structural Features : It features a quinoline core with a chloro substituent and a butoxyphenyl group, which may influence its reactivity and biological activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.

- Interaction with DNA/Proteins : The quinoline structure may interact with DNA or proteins, affecting their functions and leading to various biological effects.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits:

- Antibacterial Properties : It may inhibit the growth of certain bacteria, although specific strains and effectiveness require further investigation.

- Antifungal Properties : Similar compounds have shown antifungal activity, indicating potential for this compound as well.

Anticancer Activity

Research indicates that compounds within the quinoline family often exhibit anticancer properties. The specific activities of this compound include:

- Cytotoxic Effects : Initial studies suggest that this compound may selectively target cancer cells while sparing normal cells, a characteristic desirable in anticancer agents .

- Mechanistic Studies : Ongoing research aims to elucidate the pathways affected by this compound, including cell signaling and proliferation pathways relevant to cancer biology .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study on similar quinoline derivatives demonstrated selective cytotoxicity against various cancer cell lines (e.g., MCF-7, A549) while showing reduced toxicity towards normal cells .

- Antimicrobial assays revealed that some derivatives exhibited selective activity against Gram-positive bacteria, suggesting a targeted mechanism of action.

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloroquinoline | Quinoline core with chloro group | Broad-spectrum antimicrobial |

| 2-(Phenyl)-6-chloroquinoline | Similar structure | Anti-inflammatory properties |

| 4-(3-Butoxyphenyl)-6-methylquinoline | Methyl substitution on quinoline | Potential neuroprotective effects |

This table illustrates the diversity within quinoline derivatives while underscoring the unique combination of substituents in this compound that may confer distinct biological activities.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a quinoline precursor with a substituted phenyl group via Friedel-Crafts acylation or nucleophilic substitution. For example, acid chlorides (e.g., 2-(3-butoxyphenyl)-6-methylquinoline-4-carbonyl chloride in ) are synthesized under anhydrous conditions using Schlenk techniques to prevent hydrolysis. Optimization includes:

- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.

- Catalyst Selection : Use Lewis acids like AlCl₃ for electrophilic aromatic substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, quinoline ring protons typically resonate at δ 7.5–9.0 ppm.

- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., as in and for analogous quinoline derivatives).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Table 1 : Recommended Characterization Techniques

Q. What precautions are necessary for handling and storing this acid chloride?

- Methodological Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis (evidenced by TFS [triflate] stabilization in ).

- Temperature : Keep at –20°C in sealed, flame-dried glassware.

- Moisture Control : Use molecular sieves (3Å) in solvent bottles and perform reactions in anhydrous solvents (e.g., dichloromethane dried over CaH₂) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies between experimental and theoretical NMR/IR data often arise from solvent effects or conformational flexibility. Strategies include:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR shifts (e.g., using Gaussian or ORCA). Compare with experimental data to identify misassigned peaks.

- Solvent Modeling : Include polarizable continuum models (PCM) for solvents like CDCl₃ to improve shift accuracy.

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotameric equilibria affecting coupling constants .

Q. What strategies are effective in designing bioactivity assays for this compound’s pharmacological potential?

- Methodological Answer : Leverage its structural similarity to bioactive quinolines ():

- Enzyme Inhibition Assays : Target kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- Antimicrobial Screening : Use microdilution methods (MIC determination) against Gram-positive/negative strains.

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers .

Q. How can researchers address conflicting reactivity data in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer : Contradictions may stem from solvent polarity or nucleophile strength. Systematic approaches include:

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates.

- Steric Effects : Compare reactivity with bulkier nucleophiles (e.g., tert-butoxide vs. methoxide) to assess steric hindrance.

- Computational Insights : Calculate Fukui indices to map electrophilic sites and predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.